Solcitinib Solcitinib Solcitinib is an inhibitor of JAK1 (IC50s = <100 and >100 nM for JAK1 and JAK2, respectively). Formulations containing solcitinib have been evaluated in clinical trials for the treatment of moderate-to-severe psoriasis, ulcerative colitis, and systemic lupus erythematosus (SLE). However, clinical trials using formulations containing solcitinib for the treatment of SLE were terminated early due to elevated liver enzymes and at least one case of drug reaction with eosinophilia and systemic symptoms (DRESS) syndrome.
Solcitinib, also known as GSK2586184 or GLPG0778, is a Janus kinase 1 (JAK1) inhibitor. Solcitinib may be potential useful for treatment of psoriasis,systemic lupus erythematosus, ulcerative colitis.
Brand Name: Vulcanchem
CAS No.: 1206163-45-2
VCID: VC0543558
InChI: InChI=1S/C22H23N5O2/c1-22(2)12-26(13-22)20(29)16-10-6-14(7-11-16)17-4-3-5-18-23-21(25-27(17)18)24-19(28)15-8-9-15/h3-7,10-11,15H,8-9,12-13H2,1-2H3,(H,24,25,28)
SMILES: CC1(CN(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC4=NC(=NN43)NC(=O)C5CC5)C
Molecular Formula: C22H23N5O2
Molecular Weight: 389.4 g/mol

Solcitinib

CAS No.: 1206163-45-2

Cat. No.: VC0543558

Molecular Formula: C22H23N5O2

Molecular Weight: 389.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Solcitinib - 1206163-45-2

Specification

Description Solcitinib is an inhibitor of JAK1 (IC50s = <100 and >100 nM for JAK1 and JAK2, respectively). Formulations containing solcitinib have been evaluated in clinical trials for the treatment of moderate-to-severe psoriasis, ulcerative colitis, and systemic lupus erythematosus (SLE). However, clinical trials using formulations containing solcitinib for the treatment of SLE were terminated early due to elevated liver enzymes and at least one case of drug reaction with eosinophilia and systemic symptoms (DRESS) syndrome.
Solcitinib, also known as GSK2586184 or GLPG0778, is a Janus kinase 1 (JAK1) inhibitor. Solcitinib may be potential useful for treatment of psoriasis,systemic lupus erythematosus, ulcerative colitis.
CAS No. 1206163-45-2
Molecular Formula C22H23N5O2
Molecular Weight 389.4 g/mol
IUPAC Name N-[5-[4-(3,3-dimethylazetidine-1-carbonyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide
Standard InChI InChI=1S/C22H23N5O2/c1-22(2)12-26(13-22)20(29)16-10-6-14(7-11-16)17-4-3-5-18-23-21(25-27(17)18)24-19(28)15-8-9-15/h3-7,10-11,15H,8-9,12-13H2,1-2H3,(H,24,25,28)
Standard InChI Key MPYACSQFXVMWNO-UHFFFAOYSA-N
SMILES CC1(CN(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC4=NC(=NN43)NC(=O)C5CC5)C
Canonical SMILES CC1(CN(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC4=NC(=NN43)NC(=O)C5CC5)C
Appearance Solid powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator